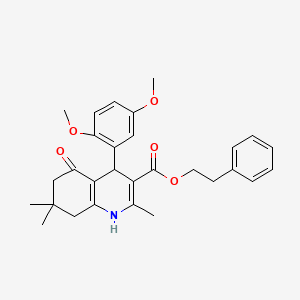

![molecular formula C14H11N5O4 B5220333 6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 420811-23-0](/img/structure/B5220333.png)

6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound and its derivatives typically involves multistep reactions, utilizing enaminonitrile as a building block. These processes have been explored to incorporate different heterocyclic moieties, such as pyrimidinone, oxazinone, and iminopyrimidine, yielding a variety of derivatives with potential biological activities. Spectral techniques like FT-IR, 1H-NMR, and mass spectroscopy, along with elemental analysis, are commonly used to characterize these synthesized compounds (El-ziaty et al., 2018).

Molecular Structure Analysis

X-ray diffraction techniques have been pivotal in determining the crystal structures of related carbonitrile compounds. These studies reveal the conformational details of the compounds, including the deviation from planarity of the pyran rings and the stabilization of the crystal structure by hydrogen bonds (Sharma et al., 2015).

Chemical Reactions and Properties

The compound serves as a versatile precursor for synthesizing a wide range of heterocyclic compounds through reactions with various reagents. This adaptability underscores its utility in creating bioactive molecules with potential antimicrobial properties. Derivatives synthesized from this compound have shown potent activity, highlighting its significance in medicinal chemistry (El-ziaty et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Heterocycles

6-Amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been used as a precursor for synthesizing various bioactive heterocycles, including pyrimidinone, oxazinone, and iminopyrimidine derivatives. These derivatives have shown potent antimicrobial activity, indicating their potential in developing new antimicrobial agents (El-ziaty et al., 2018).

Antimicrobial Agent Development

A similar compound, with slight variation in structure, has been utilized as a building block for creating novel classes of pyrazolopyrano-[oxazines and pyrimidinones. These synthesized compounds have been evaluated for their antimicrobial properties and have shown potent activity, underscoring their potential use in developing new antimicrobial agents (El-ziaty et al., 2016).

Antiviral Research

Another derivative, 6‐Amino‐3‐methyl‐4‐(4‐nitrophenyl)‐2,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile, has been used to synthesize pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral evaluation. Some of these products were tested against Herpes Simplex Virus type-1 (HSV-1), demonstrating the compound's relevance in antiviral research (Shamroukh et al., 2007).

Corrosion Inhibition

Derivatives of 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies reveal the potential of these compounds in industrial applications, particularly in protecting metals from corrosion (Yadav et al., 2016).

Photophysical Properties

The photophysical properties of similar derivatives have been studied, revealing insights into their absorption and fluorescence behavior. This research is crucial in developing applications in photochemistry and related fields (Kumari et al., 2016).

Synthetic Organic Chemistry

These compounds are also used as building blocks in synthetic organic chemistry for developing various biologically important heterocyclic compounds. Their role inthe synthesis of these compounds highlights their versatility and importance in the field of medicinal chemistry (Patel, 2017).

Multicomponent Condensation Synthesis

The compound has been utilized in multicomponent condensation reactions, demonstrating its utility in synthesizing diverse chemical structures. Such applications are important in the field of green chemistry, where efficiency and environmental friendliness are key considerations (Shinde et al., 2008).

Crystallographic Studies

X-ray crystallography studies of related carbonitrile compounds have been conducted, providing valuable structural insights. These studies are crucial in understanding the molecular geometry and interactions of these compounds, which is essential for their application in various fields (Sharma et al., 2015).

Antitumor and Antimicrobial Agents

Derivatives synthesized from 6-amino-3-methyl-4-(substituted-phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been explored for their antitumor and antimicrobial properties. This exploration highlights the potential of these compounds in pharmaceutical applications (Hafez & El-Gazzar, 2015).

Anti-Cancer Nanoformulation

A novel pyrano[2,3-c] pyrazole heterocyclic compound has been identified with anti-cancer activity and formulated into a nanoformulation for therapeutic applications. This development signifies the compound's potential in cancer treatment (Sun et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O4/c1-6-11-12(8-4-7(19(21)22)2-3-10(8)20)9(5-15)13(16)23-14(11)18-17-6/h2-4,12,20H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMMSRCSIONQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

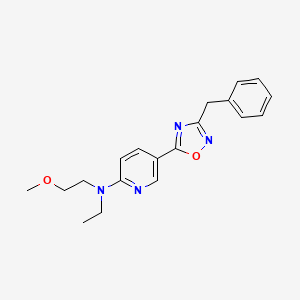

![3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5220251.png)

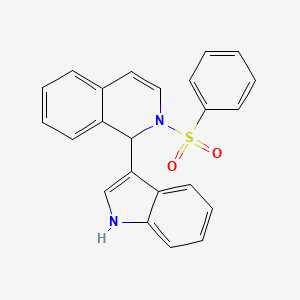

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5220265.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5220281.png)

![4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B5220285.png)

![dimethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5220291.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5220306.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide](/img/structure/B5220315.png)

![5,5'-sulfonylbis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5220319.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5220325.png)

![2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5220362.png)

![benzyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5220370.png)